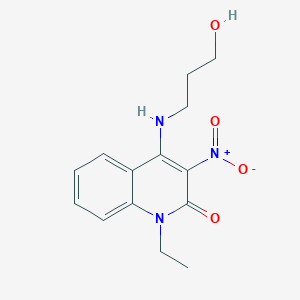
1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, also known as FMP-TZP, is a synthetic compound with potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
5-HT2 Antagonist Activity
A study by Watanabe et al. (1992) demonstrated the synthesis of derivatives with a similar chemical structure, showing potent 5-HT2 antagonist activity. This suggests potential applications in the treatment of disorders related to serotonin receptor dysfunction (Watanabe et al., 1992).
Multidrug-Resistant Tuberculosis (MDR-TB) Research
Jayachandra et al. (2018) identified related substances in a drug substance for MDR-TB, where similar compounds were characterized, hinting at potential research applications in MDR-TB treatment (Jayachandra et al., 2018).
Analysis of Intermolecular Interactions
Shukla et al. (2017) synthesized and analyzed derivatives of 1,2,4 triazoles, similar in structure, to understand intermolecular interactions. This research can be crucial for drug design and molecular engineering (Shukla et al., 2017).
Antimicrobial Activity in Agriculture
Vinaya et al. (2009) studied the antimicrobial activity of related derivatives against bacterial and fungal pathogens in tomato plants. This indicates potential applications in agricultural pathogen control (Vinaya et al., 2009).
Ring Contraction Studies in Chemistry
Ambrožič et al. (1998) investigated a reaction involving a similar compound leading to a ring transformation. This research contributes to the understanding of chemical reaction mechanisms (Ambrožič et al., 1998).
Potential in Type II Diabetes Treatment
Ur-Rehman et al. (2018) synthesized derivatives of 1,2,4-triazoles, showing inhibition of α-glucosidase enzyme, suggesting potential applications in treating type II diabetes (Ur-Rehman et al., 2018).
Propriétés
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-4-(triazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2S/c1-11-10-13(2-3-14(11)15)22(20,21)18-8-4-12(5-9-18)19-16-6-7-17-19/h2-3,6-7,10,12H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPKCAQWKHURBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2445689.png)







![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2445702.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2445703.png)


![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2445710.png)
